TAN-452

Description

Context of TAN-452 Discovery and Initial Characterization

This compound is a chemical compound that has garnered interest in chemical biology research, particularly concerning the opioid receptor system. It is recognized as a derivative of Naltrindole wikipedia.orgmedchemexpress.com. Naltrindole itself is known as a highly potent and selective antagonist of the delta opioid receptor (DOR) wikipedia.orgnih.gov. The discovery and initial characterization of this compound aimed to explore compounds with specific activity profiles within the opioid receptor family, focusing on peripheral effects.

Initial characterization of this compound revealed that it is an orally active compound wikipedia.orgmedchemexpress.com. A key finding from its characterization was its selective antagonistic activity, particularly at the δ-opioid receptor. Binding studies provided quantitative data on its affinity for different opioid receptor types.

Academic Rationale for Investigating this compound

The academic rationale for investigating this compound stems from the broader interest in understanding the complex roles of opioid receptors, specifically the differentiation between central and peripheral opioid system functions. Given that this compound is characterized as a peripherally acting DOR antagonist with low brain penetrability, it serves as a valuable chemical tool for dissecting the physiological effects mediated by peripheral δ-opioid receptors without significantly impacting the central nervous system wikipedia.orgmedchemexpress.com. Research into such selective peripheral antagonists helps researchers to delineate the contributions of peripheral opioid receptors to various biological processes, independent of central opioid effects.

Scope and Objectives of this compound Research in Chemical Biology

The scope of this compound research in chemical biology primarily involves utilizing this compound as a probe to investigate the functions of peripheral opioid receptors. Objectives include studying the downstream signaling pathways activated or modulated by peripheral DORs, characterizing the physiological consequences of blocking these receptors in various biological systems, and potentially identifying novel therapeutic targets or mechanisms related to peripheral opioid activity. The low brain penetrability of this compound makes it particularly useful for isolating peripheral effects in research models wikipedia.orgmedchemexpress.com.

Detailed Research Findings: Opioid Receptor Binding Affinity

Detailed research findings on this compound include quantitative data on its binding affinities for the delta (δ), mu (μ), and kappa (κ) opioid receptors. These values are crucial for understanding its selectivity profile. The binding affinities were determined using standard pharmacological methods, providing Ki and Kb values.

| Receptor Type | Ki (nM) | Kb (nM) |

| δ-opioid receptor (DOR) | 0.47 | 0.21 |

| μ-opioid receptor (MOR) | 36.56 | 9.43 |

| κ-opioid receptor (KOR) | 5.31 | 7.18 |

This data demonstrates that this compound exhibits high affinity and potency for the δ-opioid receptor compared to the μ and κ receptors, supporting its classification as a selective DOR antagonist wikipedia.orgmedchemexpress.com. The low Ki and Kb values for DOR indicate strong binding and effective antagonism at this receptor subtype.

Propriétés

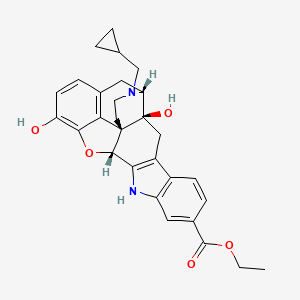

IUPAC Name |

ethyl (1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaene-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O5/c1-2-35-27(33)17-5-7-18-19-13-29(34)22-12-16-6-8-21(32)25-23(16)28(29,9-10-31(22)14-15-3-4-15)26(36-25)24(19)30-20(18)11-17/h5-8,11,15,22,26,30,32,34H,2-4,9-10,12-14H2,1H3/t22-,26+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJGLAWHRDFWNQ-KFDULEKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C3=C(N2)C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC2=C(C=C1)C3=C(N2)[C@H]4[C@@]56CCN([C@@H]([C@@]5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Derivatization of Tan-452

Established Synthetic Pathways for TAN-452

The synthesis of this compound, being a derivative of Naltrindole, is intrinsically linked to the synthetic routes developed for the Naltrindole scaffold. Naltrindole itself is a morphinan derivative, and its synthesis often originates from precursors with the foundational morphinan structure.

Convergent and Linear Synthetic Route Development

Synthetic strategies for complex molecules like this compound can be broadly categorized as linear or convergent. A linear synthesis builds the molecule step-by-step in a single sequence, where the failure of any step halts the entire synthesis. Convergent synthesis involves preparing several key fragments separately and then coupling them in a later stage. This approach can be more efficient for complex targets as it allows for parallel synthesis of fragments and reduces the number of steps in the final coupling sequence. While specific details on the convergent or linear nature of this compound synthesis are not extensively detailed in the readily available literature, the complexity of its structure as a Naltrindole derivative suggests that both linear sequences for specific functionalizations and potentially convergent approaches for assembling key structural blocks of the morphinan-indole system could be employed in its total synthesis or the synthesis of its analogs.

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis, which combines chemical reactions with enzymatic transformations, offers a powerful approach for the synthesis of complex molecules, particularly those with challenging stereocenters. This strategy leverages the high specificity and efficiency of enzymes to perform certain transformations that may be difficult or less efficient using purely chemical methods. In the context of alkaloid synthesis, including morphinan derivatives, chemoenzymatic approaches have been explored. These methods can involve using enzymes for the preparation of chiral building blocks or for catalyzing key bond-forming reactions, such as C-N and C-C bond formation. While direct application to this compound synthesis is not explicitly detailed, the principles of chemoenzymatic synthesis are relevant to the broader field of complex natural product and analog synthesis, including morphinan alkaloids.

Novel Synthetic Methodologies for this compound and Analogs

Advancements in synthetic chemistry continuously provide new tools and methodologies that can be applied to the synthesis of complex molecules like this compound and its derivatives.

Transition Metal-Catalyzed Reactions in this compound Synthesis

Transition metal catalysis plays a significant role in modern organic synthesis, enabling a wide array of transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, such as Heck cyclization and various cross-coupling reactions, have been utilized in the synthesis of morphinan derivatives and opioid antagonists. These catalytic methods can facilitate the efficient construction of the complex ring system of morphinans and the introduction of substituents on the aromatic or heterocyclic rings present in this compound and its analogs. The application of specific transition metal catalysts can influence the regioselectivity and stereoselectivity of key bond-forming events, which is critical for synthesizing structurally defined derivatives.

Multicomponent Reactions for this compound Scaffold Diversity

Multicomponent reactions (MCRs) are recognized as powerful tools for generating molecular complexity and chemical diversity, particularly for synthesizing heterocyclic compounds and relevant scaffolds in drug discovery nih.govbeilstein-journals.orgmdpi.comacs.orgfrontiersin.org. They involve the reaction of three or more starting materials in a single operation, leading to efficient bond formation and complex structures frontiersin.org. Examples include the Ugi, Passerini, and Mannich reactions mdpi.comacs.orgfrontiersin.org. While MCRs are widely used to build diverse chemical scaffolds nih.govbeilstein-journals.orgfrontiersin.org, information on the application of multicomponent reactions specifically for the synthesis or diversification of the this compound scaffold was not found.

Rational Design of this compound Analogs and Derivatives

Rational design in chemistry involves tailoring molecular structures based on an understanding of desired properties or interactions mdpi.commdpi.comfrontiersin.orgnih.govuab.cat. This approach is often guided by structure-activity relationships (SAR) to modulate compound behavior frontiersin.orgresearchgate.netmdpi.comrsc.org. While rational design principles are applied across various areas of chemistry, including the design of catalysts, imaging probes, and therapeutic agents mdpi.commdpi.comfrontiersin.orgnih.govuab.cat, specific details regarding the rational design of this compound analogs or derivatives were not present in the search results.

Structure-Driven Derivatization for Activity Modulation

Structure-activity relationships (SAR) are fundamental to understanding how modifications to a chemical structure impact its properties or biological activity frontiersin.orgresearchgate.netmdpi.comrsc.org. This understanding guides the synthesis of derivatives with improved characteristics mdpi.com. Derivatization strategies can involve modifying specific functional groups or core scaffolds mdpi.comrsc.org. Although SAR studies are common in chemical and medicinal chemistry research researchgate.netmdpi.comrsc.org, specific instances of structure-driven derivatization applied to this compound for modulating its activity were not found in the provided information. One search result mentioned "compound 452" in the context of phthalide SAR, but this appears unrelated to "this compound" as a distinct chemical entity researchgate.net.

Combinatorial Chemistry Approaches in this compound Library Generation

Combinatorial chemistry is a technique used to synthesize large libraries of diverse compounds by combining different building blocks in various arrangements ijpsonline.comroutledge.comuomustansiriyah.edu.iqchemrxiv.org. This approach accelerates the generation of molecular diversity for screening purposes ijpsonline.comuomustansiriyah.edu.iqchemrxiv.orgnih.gov. Libraries can be based on a generic scaffold with multiple points of variation uomustansiriyah.edu.iq. While combinatorial chemistry is a widely utilized method in chemical discovery ijpsonline.comroutledge.comuomustansiriyah.edu.iqchemrxiv.orgnih.gov, information detailing the use of combinatorial chemistry approaches specifically for generating libraries of this compound or its related structures was not available in the search results.

Biotransformation and Metabolite Synthesis Related to this compound

Biotransformation involves the metabolic processes by which a chemical compound is altered within a biological system nih.govtandfonline.comhyphadiscovery.commdpi.comdshs-koeln.de. This can lead to the formation of metabolites through enzymatic reactions such as hydroxylation, N-demethylation, N-oxidation, and conjugation pathways like glucuronidation or mercapturic acid formation nih.govtandfonline.comhyphadiscovery.comdshs-koeln.de. The synthesis of metabolites is often undertaken to identify and study their properties nih.govhyphadiscovery.com. While general principles of biotransformation and metabolite synthesis are described nih.govtandfonline.comhyphadiscovery.commdpi.comdshs-koeln.de, specific details regarding the biotransformation pathways of this compound or the synthesis of its particular metabolites were not found in the search results. One result mentioned "TAN, DEREK S Principal Investigator" in the context of biotransformation research, but this refers to a researcher, not the compound itself nih.gov. Another mentioned a CYP-mediated metabolite that was chemically synthesized, illustrating the concept of metabolite synthesis, but not linked to this compound nih.gov.

Compound Names and PubChem CIDs

Due to the lack of specific information about the chemical structure of "this compound" and its derivatives or metabolites in the search results, a table listing these compounds and their corresponding PubChem CIDs cannot be generated.

Molecular and Cellular Mechanisms of Action of Tan-452

Target Identification and Validation Strategies

Target identification and validation are crucial steps in understanding how a compound exerts its effects. For TAN-452, the primary identified targets are opioid receptors, specifically the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors researchgate.netnih.govmedchemexpress.commedchemexpress.com. The strategies employed to identify and validate these targets typically involve a combination of in vitro binding assays and functional studies.

Phenotypic Screening Followed by Target Deconvolution

Phenotypic screening involves testing compounds for their ability to induce a desired cellular or physiological outcome d-nb.infod-nb.info. If this compound were discovered through such a screen (e.g., for its ability to reduce gut motility), subsequent target deconvolution would be necessary to identify the specific protein(s) it interacts with to produce that phenotype medchemexpress.eud-nb.infod-nb.info. This process can involve various techniques to pinpoint the molecular target from the observed cellular effect. While the search results confirm this compound's effects on opioid-induced bowel syndromes researchgate.netnih.gov, the specific phenotypic screening process that might have led to its discovery and the subsequent deconvolution strategies used are not described.

Chemical Probe-Based Methods (e.g., Affinity Proteomics, Photoaffinity Labeling)

Chemical probe-based methods utilize modified ligands to identify and study protein interactions medchemexpress.eusigmaaldrich.commedchemexpress.comrndsystems.comnih.govscilifelab.sequanterix.comolink.comevotec.comresearchgate.netnih.govunc.edu. Techniques like affinity proteomics involve immobilizing the compound on a solid support to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry scilifelab.sequanterix.comolink.comnih.govunc.edu. Photoaffinity labeling uses photoreactive tags on a ligand that covalently bind to interacting proteins upon UV irradiation, allowing for subsequent isolation and identification d-nb.infonih.govevotec.comresearchgate.netdntb.gov.ua. Although these are powerful methods for target identification and validation medchemexpress.eusigmaaldrich.commedchemexpress.comrndsystems.comnih.govscilifelab.sequanterix.comolink.comevotec.comresearchgate.netnih.govunc.edu, the provided information does not detail the use of these specific techniques in the context of this compound research.

Detailed Molecular Interaction Analysis

Detailed molecular interaction analysis focuses on the specific ways a compound binds to its target, including binding affinity and the kinetics of the interaction sciengine.com.

Receptor Binding and Ligand-Target Kinetics

Research on this compound has provided specific data on its binding affinity and antagonistic activity at human MOR, DOR, and KOR, determined using in vitro binding assays with membrane preparations from cells expressing these receptors researchgate.netnih.gov.

The binding affinities (Ki) of this compound were reported as follows:

hMOR: 36.56 ± 1.48 nM researchgate.netnih.gov

hDOR: 0.47 ± 0.09 nM researchgate.netnih.gov

hKOR: 5.31 ± 1.80 nM researchgate.netnih.gov

These Ki values indicate that this compound has the highest binding affinity for the delta-opioid receptor (hDOR), followed by the kappa-opioid receptor (hKOR), and then the mu-opioid receptor (hMOR) researchgate.netnih.gov. This demonstrates its selectivity for DOR researchgate.netnih.govmedchemexpress.commedchemexpress.com.

The antagonistic activities (Kb) of this compound were also determined:

hMOR: 9.43 ± 0.58 nM researchgate.netnih.gov

hDOR: 0.21 ± 0.06 nM researchgate.netnih.gov

hKOR: 7.18 ± 0.75 nM researchgate.netnih.gov

These Kb values further support this compound's potency as an antagonist, particularly at the DOR researchgate.netnih.govmedchemexpress.commedchemexpress.com. The lower Kb value for DOR indicates that a lower concentration of this compound is required to inhibit agonist binding or activity at this receptor compared to MOR and KOR researchgate.netnih.gov.

The studies utilized the inhibition of [35S]GTPγS binding to examine the functional antagonistic activities of this compound at these receptors researchgate.netnih.gov. This assay measures the ability of an antagonist to inhibit the G protein activation stimulated by an agonist, providing a functional readout of receptor blockade.

While the binding affinities and antagonistic activities are well-documented researchgate.netnih.govmedchemexpress.commedchemexpress.com, detailed ligand-target kinetics, such as association and dissociation rates (on/off rates), for this compound at the opioid receptors are not provided in the search results. Understanding these kinetic parameters can offer further insights into the nature and duration of the ligand-receptor interaction sciengine.com.

Here is a summary of the binding affinity and antagonistic activity data:

| Receptor | Binding Affinity (Ki) [nM] | Antagonistic Activity (Kb) [nM] |

| hMOR | 36.56 ± 1.48 | 9.43 ± 0.58 |

| hDOR | 0.47 ± 0.09 | 0.21 ± 0.06 |

| hKOR | 5.31 ± 1.80 | 7.18 ± 0.75 |

Enzyme Modulation and Inhibition Mechanisms

The primary mechanism through which this compound exerts its effects involves the modulation and inhibition of enzyme activity downstream of opioid receptors. Opioid receptors are G protein-coupled receptors (GPCRs), and their activation typically leads to the modulation of adenylyl cyclase activity through interactions with heterotrimeric G proteins. Antagonism of these receptors by compounds like this compound disrupts this process.

Research has investigated the in vitro binding affinity and antagonistic activities of this compound at human μ-opioid receptors (hMOR), δ-opioid receptors (hDOR), and κ-opioid receptors (hKOR) using membrane preparations from cells expressing these receptors. The inhibition of [³⁵S]GTPγS binding was examined as a measure of G protein activation. nih.govnih.govfishersci.ca The binding affinities (Kᵢ) and antagonistic activities (K<0xE2><0x82><0x90>) of this compound have been determined, demonstrating its potent interaction with these receptors and subsequent inhibition of downstream G protein signaling. nih.govflsenate.govdrugbank.com

The following table summarizes the binding affinities and antagonistic activities of this compound at human opioid receptors:

| Receptor | Binding Affinity (Kᵢ ± SEM) | Antagonistic Activity (K<0xE2><0x82><0x90> ± SEM) |

| hMOR | 36.56 ± 1.48 nM | 9.43 ± 0.58 nM |

| hDOR | 0.47 ± 0.09 nM | 0.21 ± 0.06 nM |

| hKOR | 5.31 ± 1.80 nM | 7.18 ± 0.75 nM |

Data presented as mean ± SEM. nih.gov

These findings indicate that this compound is a potent antagonist at hDOR and shows lower affinity for hKOR and hMOR. nih.govflsenate.govdrugbank.com This selective binding and antagonism directly impact the enzyme modulation mediated by these receptors, primarily the inhibition of G protein-dependent signaling pathways, such as the modulation of adenylyl cyclase.

Protein-Protein Interaction Perturbation

This compound perturbs specific protein-protein interactions critical for opioid receptor signaling. As a GPCR antagonist, this compound interferes with the interaction between the opioid receptor and its cognate heterotrimeric G protein. Upon agonist binding, opioid receptors undergo conformational changes that facilitate the binding and activation of G proteins, leading to the dissociation of the Gα subunit from the Gβγ dimer. nih.gov This dissociation is a key step in initiating downstream signaling cascades.

By binding to the opioid receptor, this compound stabilizes the receptor in an inactive conformation, thereby preventing or reducing its interaction with G proteins. The inhibition of [³⁵S]GTPγS binding observed in in vitro studies is a direct indicator of this perturbed protein-protein interaction, as it measures the reduced ability of G proteins to bind GTPγS upon receptor activation. nih.govnih.govfishersci.ca This disruption of receptor-G protein coupling is a fundamental mechanism by which this compound blocks opioid signaling at the cellular level.

Beyond G proteins, opioid receptors can also interact with other intracellular proteins, such as β-arrestins, which are involved in receptor desensitization, internalization, and the activation of alternative signaling pathways. While the provided search results primarily highlight the interaction with G proteins, the broader context of GPCR pharmacology suggests that this compound, as an antagonist, would also influence the recruitment and interaction of other proteins involved in receptor trafficking and signaling bias. However, specific data on this compound's effects on β-arrestin or other protein interactions were not detailed in the provided information.

Elucidation of Downstream Cellular Pathways

The antagonistic activity of this compound at opioid receptors leads to the modulation of various downstream cellular pathways, ultimately influencing cellular behavior and physiological responses.

Signaling Pathway Modulations by this compound

The primary signaling pathways modulated by this compound are those initiated by opioid receptor activation. Opioid receptors, being GPCRs, primarily couple to Gi/o proteins. Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). nih.gov This, in turn, affects the activity of protein kinase A (PKA) and other downstream targets. Opioid receptor signaling also involves the activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels, influencing neuronal excitability and neurotransmitter release. nih.gov

As an antagonist, this compound blocks the ability of endogenous or exogenous opioids to activate these receptors and initiate these signaling cascades. By preventing the inhibition of adenylyl cyclase, this compound can lead to increased cAMP levels compared to conditions with opioid agonist presence. Similarly, it would counteract the opioid-induced modulation of ion channels. The observed inhibition of [³⁵S]GTPγS binding directly reflects the disruption of the initial step in this signaling cascade – the activation of G proteins. nih.govnih.govfishersci.ca

While opioid receptors can interact with other signaling pathways, such as PI3K/Akt/mTOR, the provided research findings specifically focus on this compound's effects on the canonical G protein signaling pathway mediated by opioid receptors. flsenate.govnih.govwikipedia.org

Cellular Phenotypic Responses and Their Molecular Basis

The modulation of opioid receptor signaling by this compound translates into observable cellular and physiological phenotypic responses. This compound is characterized as a peripherally acting antagonist, and its primary biological effects described in the search results relate to the attenuation of opioid-induced side effects, particularly those mediated by peripheral opioid receptors. nih.govnih.govfishersci.caflsenate.govdrugbank.com

Specifically, this compound has been shown to attenuate morphine-induced emesis (nausea and vomiting) and morphine-induced inhibition of small intestinal transit (constipation). nih.govnih.govfishersci.caflsenate.govdrugbank.com These effects are mediated by opioid receptors located in the gastrointestinal tract and the chemoreceptor trigger zone, which are primarily targeted by peripherally acting compounds. The molecular basis for these phenotypic responses lies in this compound's ability to antagonize the effects of opioids at these peripheral receptor sites, thereby preventing the opioid-induced disruption of normal gastrointestinal motility and the induction of emesis. The selectivity of this compound for the δ-opioid receptor is highlighted as a key factor in its ability to attenuate these side effects without significantly affecting centrally mediated opioid analgesia. nih.govfishersci.caflsenate.govdrugbank.com

Investigations of On-Target and Off-Target Biological Engagements

Investigations into the biological engagement of this compound aim to understand its interactions with intended targets and potential off-target molecules, which is crucial for characterizing its specificity and potential for unintended effects.

The primary on-targets for this compound are the opioid receptors, specifically MOR, DOR, and KOR. nih.govflsenate.govdrugbank.com As detailed in the enzyme modulation section, this compound exhibits potent binding and antagonistic activity at these receptors, with a preference for DOR. nih.govflsenate.govdrugbank.com This differential affinity contributes to its selective pharmacological profile.

A key aspect of this compound's characterization is its designation as a peripherally acting opioid receptor antagonist. This implies that its biological engagement is predominantly with opioid receptors located outside the central nervous system. The low brain penetrability of this compound has been demonstrated in pharmacokinetic studies. nih.govnih.govfishersci.caflsenate.govdrugbank.com This low penetration into the brain is a critical factor in minimizing engagement with opioid receptors in the central nervous system, which are responsible for analgesia and other centrally mediated opioid effects. By limiting central engagement, this compound can counteract peripheral opioid side effects without significantly impacting pain relief. nih.govnih.govfishersci.caflsenate.govdrugbank.com

While the provided information strongly supports the on-target engagement with peripheral opioid receptors and provides evidence for limited central off-target opioid receptor engagement due to low brain penetration, detailed investigations into potential off-target interactions with non-opioid molecules or pathways were not described in the search results. Techniques such as those discussed in the context of target engagement studies could be applied to comprehensively assess the broader biological engagement profile of this compound. However, specific data from such studies on this compound were not available in the provided literature.

Preclinical Biological Activity Studies of Tan-452

In Vitro Model Systems for Biological Activity Assessment

In vitro studies have been crucial in characterizing the binding affinity and antagonistic activity of TAN-452 at different opioid receptor subtypes.

Two-Dimensional (2D) Cell Culture Models

Studies utilizing membrane preparations from recombinant human (h) MOR, DOR, or KOR expressing cells have been employed to determine the in vitro binding affinity and inhibition of [³⁵S]GTPγS binding by this compound. nih.govresearchgate.netresearchgate.net These studies provide fundamental data on the direct interaction of this compound with the opioid receptors.

The binding affinities (Ki) and antagonistic activities (Kb) of this compound for human opioid receptors have been determined as follows:

| Receptor | Binding Affinity (Ki) | Antagonistic Activity (Kb) |

| hMOR | 36.56 ± 1.48 nM | 9.43 ± 0.58 nM |

| hDOR | 0.47 ± 0.09 nM | 0.21 ± 0.06 nM |

| hKOR | 5.31 ± 1.80 nM | 7.18 ± 0.75 nM |

These data indicate that this compound exhibits the highest binding affinity and antagonistic activity for the hDOR compared to hMOR and hKOR, demonstrating its selectivity for the δ-opioid receptor. medchemexpress.comrndsystems.comtocris.comnih.govresearchgate.net

Three-Dimensional (3D) Cell Culture and Spheroid Models

Information specifically detailing the use of 3D cell culture or spheroid models for assessing the biological activity of this compound was not found in the provided search results. While 3D cell culture is a recognized method in preclinical research biorxiv.orgsci-hub.senih.gov, the available information on this compound primarily focuses on receptor binding in membrane preparations and in vivo effects.

Organoid and Organ-on-a-Chip Systems

Based on the provided search results, there is no specific information available regarding the use of organoid or organ-on-a-chip systems to investigate the preclinical biological activity of this compound. These advanced in vitro models are used in various research areas biorxiv.orgsci-hub.senih.govresearchgate.netuni.lunih.gov, but their application to this compound studies was not described in the retrieved literature.

Cell-Based Assays for Functional Characterization (e.g., proliferation, viability, enzyme activity)

In addition to receptor binding assays, the inhibition of [³⁵S]GTPγS binding using membrane preparations from opioid receptor-expressing cells has been used to assess the functional antagonistic activity of this compound. nih.govresearchgate.net This assay measures the ability of this compound to block the G protein activation induced by opioid agonists. The Kb values presented in section 4.1.1 reflect the results from these functional assays.

Specific cell-based assays directly measuring effects on cell proliferation, viability, or enzyme activity unrelated to opioid receptor binding in the context of this compound were not detailed in the provided search results.

Ex Vivo Tissue and Organ Slice Investigations

Information specifically on ex vivo tissue or organ slice investigations of this compound was not found in the provided search results. While ex vivo models are utilized in preclinical research nih.govlife-science-alliance.orgasm.orgasm.orgresearchgate.net, their application for studying this compound's activity was not described in the retrieved literature.

In Vivo Preclinical Models for Activity Profiling

In vivo preclinical models have been extensively used to evaluate the effects of this compound, particularly in the context of opioid-induced side effects.

Studies in ferrets and rats have been conducted to determine the inhibitory effect of this compound on morphine-induced emesis (anti-emetic activity), morphine-induced inhibition of small intestinal transit (anti-constipation activity), and morphine-induced antinociception (anti-analgesic activity). medchemexpress.comnih.govresearchgate.netresearchgate.net

In ferrets, this compound suppressed morphine-induced emesis in a dose-dependent manner. Oral administration of 1 mg/kg prevented emesis in half of the animals, while 3 and 10 mg/kg completely abolished emesis. Subcutaneous injection at 0.3, 1, and 3 mg/kg also completely abolished emesis. medchemexpress.com

In rats, this compound suppressed morphine-induced small intestinal transit inhibition in a dose-dependent manner. medchemexpress.com Administration of this compound alone at 30 mg/kg did not affect small intestinal transit. medchemexpress.com this compound also significantly suppressed morphine-induced antinociception when administered subcutaneously at 10 and 30 mg/kg, 30 minutes after administration. medchemexpress.com However, oral administration of this compound up to 300 mg/kg produced no effect on antinociception. medchemexpress.com

The ED50 values (with 95% Confidence intervals) for these in vivo activities were reported as follows: nih.govresearchgate.net

| Activity | Route of Administration | ED50 (95% CI) |

| Anti-emetic activity | p.o. | <1.0 mg/kg |

| s.c. | <0.3 mg/kg | |

| Anti-constipation activity | p.o. | 9.45 (4.09, 47.79) mg/kg |

| s.c. | 0.52 (0.10, 1.08) mg/kg | |

| Anti-analgesic activity | p.o. | >300 mg/kg |

| s.c. | >30 mg/kg |

These in vivo findings support that this compound is a peripherally acting opioid receptor antagonist that can attenuate morphine-induced side effects like nausea, vomiting, and constipation, with limited impact on central antinociception due to its low brain penetrability. medchemexpress.comnih.govresearchgate.net

Selection and Justification of Relevant Animal Models

The selection of appropriate animal models is a critical step in preclinical research to evaluate the potential efficacy of a compound for a specific indication. Animal models should ideally mimic key aspects of the human disease or condition being studied. For this compound, characterized as a peripherally acting opioid receptor antagonist, relevant animal models were chosen to assess its effects on opioid-induced side effects, such as emesis and altered gastrointestinal transit, which are mediated by peripheral opioid receptors.

Studies evaluating this compound have utilized ferrets to assess morphine-induced emesis and rats to assess morphine-induced inhibition of small intestinal transit rndsystems.com. These models are considered relevant because they allow for the evaluation of the compound's ability to counteract opioid-induced effects in systems known to be influenced by peripheral opioid receptor activity. The use of different species (ferrets and rats) can also provide a broader understanding of the compound's effects.

General considerations in selecting animal models for preclinical studies include understanding the relevant biology and mechanisms of the disease or condition, as well as the limitations and strengths of each model biospace.combio-techne.com. Factors such as species-specific differences in drug metabolism and sensitivity can influence the translatability of findings to humans nih.gov. While animal models are essential for obtaining initial safety and efficacy data, their accuracy in predicting human outcomes can vary nih.gov.

Efficacy Studies in Disease-Specific Animal Models

Efficacy studies in animal models are designed to determine if a compound can produce a desired therapeutic effect. For this compound, preclinical efficacy studies focused on its ability to antagonize the effects of opioids in the periphery.

In vivo assays were conducted to examine the inhibitory effect of this compound on morphine-induced emesis in ferrets and morphine-induced inhibition of small intestinal transit in rats rndsystems.com. These studies aimed to demonstrate the anti-emetic and anti-constipation activities of this compound.

Detailed findings from these studies include the determination of ED50 values for these effects. The ED50 values (95% Confidence Interval) for anti-emetic activity were <1.0 mg/kg p.o. and <0.3 mg/kg s.c. in ferrets. For anti-constipation activity in rats, the ED50 values were 9.45 (4.09, 47.79) mg/kg p.o. and 0.52 (0.10, 1.08) mg/kg s.c. rndsystems.com.

This compound also demonstrated antagonistic activities against human opioid receptors in in vitro studies, with Kb values of 0.21 ± 0.06 nM for hDOR, 9.43 ± 0.58 nM for hMOR, and 7.18 ± 0.75 nM for hKOR rndsystems.com. The binding affinities (Ki) were 0.47 ± 0.09 nM for hDOR, 36.56 ± 1.48 nM for hMOR, and 5.31 ± 1.80 nM for hKOR rndsystems.com.

The in vivo studies indicated that this compound was effective in attenuating morphine-induced side effects without affecting morphine-induced antinociception at higher doses, suggesting a peripheral mechanism of action rndsystems.com. The ED50 values for anti-analgesic activity were >300 mg/kg p.o. and >30 mg/kg s.c. rndsystems.com. A pharmacokinetic study also demonstrated low brain penetrability of this compound, supporting its characterization as a peripherally acting agent rndsystems.com.

The efficacy findings can be summarized in the following table:

| Activity | Model | Route of Administration | ED50 (95% CI) |

| Anti-emetic Activity | Ferrets | p.o. | <1.0 mg/kg |

| Anti-emetic Activity | Ferrets | s.c. | <0.3 mg/kg |

| Anti-constipation Activity | Rats | p.o. | 9.45 (4.09, 47.79) mg/kg |

| Anti-constipation Activity | Rats | s.c. | 0.52 (0.10, 1.08) mg/kg |

| Anti-analgesic Activity | Rats | p.o. | >300 mg/kg |

| Anti-analgesic Activity | Rats | s.c. | >30 mg/kg |

In vitro receptor binding and functional activity data are presented below:

| Receptor | Binding Affinity (Ki) | Antagonistic Activity (Kb) |

| hMOR | 36.56 ± 1.48 nM | 9.43 ± 0.58 nM |

| hDOR | 0.47 ± 0.09 nM | 0.21 ± 0.06 nM |

| hKOR | 5.31 ± 1.80 nM | 7.18 ± 0.75 nM |

Pharmacodynamic Biomarker Evaluation in Preclinical Models

Pharmacodynamic (PD) biomarkers are measurable indicators of a drug's biological effects on physiological systems or disease pathways guidetopharmacology.org. They quantify the drug's impact on its target mechanism of action and can provide early evidence of a drug's effect guidetopharmacology.orgwikipedia.org. PD biomarkers can include molecular, cellular, histopathological, and imaging parameters medchemexpress.com.

For a peripherally acting opioid receptor antagonist like this compound, relevant pharmacodynamic biomarkers in preclinical models would ideally demonstrate engagement with peripheral opioid receptors and modulation of downstream signaling pathways or physiological responses. While the provided search results specifically mention the in vivo efficacy endpoints (anti-emesis and anti-constipation) which can be considered functional pharmacodynamic outcomes rndsystems.comwikipedia.org, detailed information on the evaluation of specific molecular or cellular PD biomarkers directly linked to this compound in preclinical models was not extensively available in the search results.

Generally, PD biomarkers can be used to confirm action through the intended mechanism, demonstrate target engagement, and monitor potential adverse effects wikipedia.org. The selection and validation of PD biomarkers in preclinical studies are important for understanding a compound's activity and can inform clinical development guidetopharmacology.org.

Methodological Considerations in Preclinical Study Design

Rigorous methodological considerations are crucial in preclinical study design to ensure the reliability and translatability of the findings. Suboptimal research practices can propagate biases and hinder reproducibility.

Assay Development and Validation for this compound Research

Assay development and validation are fundamental aspects of preclinical research to ensure that the methods used to measure compound activity, biomarkers, and efficacy are accurate, reliable, and fit for purpose.

For this compound, assays were developed to assess its in vitro binding affinity and antagonistic activity at opioid receptors rndsystems.com. These involved using membrane preparations from recombinant human opioid receptor expressing cells and examining the inhibition of [35S]GTPγS binding rndsystems.com. In vivo assays were also developed to measure anti-emetic activity in ferrets and intestinal transit in rats rndsystems.com.

General principles of assay validation involve establishing performance characteristics such as sensitivity, specificity, and reproducibility. For complex assays, such as those used in biomarker evaluation, careful planning and standardization of experimental conditions are necessary. Defining the context of use for an assay is crucial when designing the validation plan.

Reproducibility and Reliability in Preclinical Models

Reproducibility and reliability are essential for building confidence in preclinical findings and facilitating successful translation to clinical trials. However, preclinical research has faced challenges related to reproducibility, with various factors contributing to this issue nih.gov.

Factors that can impact reproducibility in preclinical studies include suboptimal study design, such as biased allocation of experimental groups and lack of blinding and necessary controls; the use of uncharacterized or poorly characterized materials; poor understanding of the relevant biology; and insufficient statistical analysis. Large between-model heterogeneity and the absence of replication also contribute to reproducibility issues.

Strategies to enhance reproducibility and reliability include improving experimental design and reporting, using systematic reviews and meta-analyses, and potentially implementing measures such as public pre-registration of study protocols and conducting multi-centric studies nih.gov. Rigorous standardization of experimental conditions is also important, although over-standardization might sometimes limit the generalizability of findings nih.gov.

Ensuring sample quality is vital for obtaining reliable data in preclinical biomarker assays. Planning early for how preclinical assays can be effective in a clinical setting and considering sample stability are also important methodological considerations.

Computational and Theoretical Approaches in Tan-452 Research

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a chemical structure influence its biological activity. Quantitative Structure-Activity Relationship (QSAR) goes further by developing mathematical models that correlate structural descriptors with quantitative measures of biological activity. These approaches are crucial for rational compound design and optimization bio-techne.comnih.gov.

For TAN-452, a peripherally acting δ-opioid receptor (DOR) antagonist, understanding its SAR would involve examining how different parts of its chemical structure contribute to its high affinity and antagonistic activity at the DOR, as well as its selectivity over other opioid receptors like MOR and KOR ctdbase.orgnih.govnih.gov. The experimental binding affinity and antagonistic activity data for this compound against human opioid receptors provide key quantitative data points for potential SAR/QSAR analyses. ctdbase.orgnih.govnih.gov

| Opioid Receptor | Binding Affinity (Ki) (nM) | Antagonistic Activity (Kb) (nM) |

| hMOR | 36.56 ± 1.48 | 9.43 ± 0.58 |

| hDOR | 0.47 ± 0.09 | 0.21 ± 0.06 |

| hKOR | 5.31 ± 1.80 | 7.18 ± 0.75 |

| Data derived from in vitro studies using membrane preparations from recombinant human opioid receptor expressing cells. ctdbase.orgnih.govnih.gov |

This data clearly shows this compound's potent binding and antagonistic activity at the DOR compared to MOR and KOR, highlighting its selectivity. ctdbase.orgnih.govnih.gov This differential activity profile is a critical aspect that SAR/QSAR studies would aim to explain based on the compound's structure.

Ligand-Based and Structure-Based SAR/QSAR Methods

SAR and QSAR studies can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods rely on the properties of the ligands themselves, seeking correlations between molecular descriptors (e.g., electronic, steric, hydrophobic features) and activity nih.gov. These methods are particularly useful when the 3D structure of the biological target is unknown or not well-defined.

Structure-based methods, on the other hand, utilize the 3D structure of the target protein (such as opioid receptors in the case of this compound) to understand the interactions between the ligand and the binding site bio-techne.comnih.gov. Techniques like 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA), fall under this category and aim to correlate variations in activity with changes in the molecular fields around the ligands when bound to the target nih.gov. These methods can provide insights into the favorable and unfavorable regions in the binding site for different molecular features.

While specific details of such studies on this compound are not extensively available in the provided search results, these methodologies would be applicable to elucidate the structural features of this compound that contribute to its high DOR affinity and selectivity.

Application in Analog Design and Prioritization

A primary application of SAR and QSAR modeling is to guide the design and prioritization of novel analog compounds with improved properties bio-techne.comnih.gov. By understanding which structural features are crucial for activity and selectivity, researchers can rationally design new molecules with predicted better binding affinity, efficacy, or pharmacokinetic profiles.

For a compound like this compound, SAR/QSAR models could inform the design of analogs with potentially enhanced DOR selectivity, optimized peripheral activity (maintaining low brain penetrability), or modified duration of action. ctdbase.orgnih.govnih.gov Computational models can help prioritize which designed analogs are most likely to possess the desired activity profile before they are synthesized and experimentally tested, thereby saving time and resources.

Molecular Docking and Dynamics Simulations of this compound Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a ligand (like this compound) and its biological target (opioid receptors) at an atomic level.

Prediction of Ligand-Target Binding Modes and Affinities

Molecular docking aims to predict the preferred binding orientation (pose) and binding affinity of a ligand within the binding site of a protein. By considering the shapes and chemical properties of both the ligand and the binding site, docking algorithms explore various possible binding poses and score them based on how well they fit and interact.

For this compound and opioid receptors (MOR, DOR, KOR), docking simulations could predict how this compound sits within the binding pocket of each receptor subtype. This would involve identifying the specific amino acid residues in the receptor that interact with different parts of the this compound molecule through various forces like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The predicted binding affinities from docking can provide a theoretical estimate of the strength of the interaction, complementing experimental binding data. An in silico study mentioned in the search results indicated that related compounds were more likely MOR antagonists based on their interaction patterns with MOR, suggesting that computational analysis of interaction patterns is part of the research in this area. ctdbase.org

Conformational Dynamics of this compound and its Biological Targets

While docking provides a static snapshot of the predicted binding pose, molecular dynamics simulations explore the time-dependent behavior of the ligand-target complex. MD simulations allow researchers to observe the flexibility of both the ligand and the protein, how they move and adapt to each other upon binding, and the stability of the complex over time.

MD simulations of this compound bound to DOR (and potentially MOR and KOR for comparison) could reveal the dynamic nature of the binding interaction. This includes assessing the stability of the predicted docking pose, identifying transient interactions, and understanding how the binding of this compound might induce conformational changes in the opioid receptor. Analyzing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) from MD trajectories can provide insights into the structural stability and flexibility of the complex. Understanding these dynamics can be crucial for explaining the mechanism of antagonism and the basis of receptor selectivity.

Computational Prediction of Biological Activities

Computational methods are widely used to predict various biological activities of chemical compounds, including mechanisms of action, pharmacological effects, and potential toxicity. These predictions contribute to optimizing drug design and accelerating the identification of promising candidates.

Machine Learning and Artificial Intelligence Applications in this compound Research

Cheminformatics and Data Analysis in this compound Studies

Cheminformatics involves the application of computational and informational techniques to address problems in chemistry. In drug discovery, cheminformatics workflows, often enhanced by machine learning, are essential for analyzing chemical structures and related data. This field encompasses various computational approaches to representing and analyzing chemical structures and data, including the analysis of chemical space, compound databases, and quantitative structure-activity relationship (QSAR) studies. Data analysis in cheminformatics can involve identifying relationships between chemical structure and biological activity, as well as managing and interpreting large datasets generated in research studies.

Advanced Methodologies and Future Directions in Tan-452 Research

Development of Novel Assays and Probes for TAN-452 Studies

The characterization of this compound has primarily relied on established pharmacological assays to determine its binding affinity and antagonistic activity at opioid receptors. medchemexpress.comresearchgate.netnih.govtocris.com While these methods have provided foundational data on its interaction with DOR, mu-opioid receptor (MOR), and kappa-opioid receptor (KOR), the development of novel, more sophisticated assays and probes could yield deeper insights into its specific interactions and downstream effects. Future research could focus on creating highly sensitive and selective assays to precisely quantify this compound binding and activation/inhibition profiles in various physiological contexts, particularly given its reported low brain penetrability and peripheral action. medchemexpress.comimmunomart.comnih.gov The design of fluorescent or radiolabeled probes specific to this compound could enable detailed studies of its distribution, receptor occupancy, and cellular internalization kinetics in peripheral tissues. Such tools would be invaluable for understanding the nuances of its pharmacokinetic and pharmacodynamic properties beyond current in vivo observations.

Application of Emerging Technologies in this compound Research

The application of emerging technologies holds significant promise for advancing this compound research by providing more complex and physiologically relevant model systems and enhanced analytical capabilities.

Microphysiological Systems (Organ-on-a-Chip)

Microphysiological systems (MPS), also known as organ-on-a-chip technology, offer a more in vivo-like environment compared to traditional 2D cell cultures. nih.govcn-bio.comxiahepublishing.commdpi.comnih.gov These systems can recapitulate key aspects of organ-level function and structure, including the integration of multiple cell types, mechanical stimuli, and fluid flow. nih.govmdpi.comnih.gov Applying MPS to this compound research could involve developing gut-on-a-chip or multi-organ systems that model the enteric nervous system and its interaction with opioid receptors. This would allow for a more accurate assessment of this compound's effects on gastrointestinal motility and function in a controlled environment that mimics the human physiological context. Such models could provide detailed data on the compound's peripheral activity and its impact on complex biological processes influenced by opioid receptors.

Advanced Imaging Techniques for Subcellular Dynamics

Advanced imaging techniques provide the ability to visualize biological processes at high resolution, including at the subcellular level. frontiersin.orgmdpi.comaip.org Techniques such as super-resolution microscopy, live-cell imaging, and intravital microscopy could be employed to study the subcellular dynamics of this compound. frontiersin.orgmdpi.comresearchgate.netbiorxiv.org This could include investigating the precise localization of this compound within cells, its interaction with opioid receptors on the cell membrane or within intracellular compartments, and the subsequent downstream signaling events. For instance, advanced imaging could help elucidate how this compound, as a peripherally acting antagonist, exerts its effects without significant brain penetration, potentially by revealing specific interactions or signaling cascades in peripheral neurons or other relevant cell types. medchemexpress.comimmunomart.comnih.gov

Unexplored Research Avenues and Gaps in this compound Understanding

Despite the initial characterization of this compound, several unexplored research avenues and gaps in understanding remain. The long-term effects of this compound administration, particularly in the context of chronic opioid use, warrant further investigation. The potential for off-target effects, beyond the primary opioid receptors, should also be thoroughly explored using broad screening approaches. Furthermore, while its low brain penetrability is noted as advantageous for avoiding central opioid effects, a detailed understanding of its distribution and metabolism in various peripheral tissues is still needed. medchemexpress.comimmunomart.comnih.gov Research into potential genetic factors that might influence individual responses to this compound could also be a valuable future direction. The precise mechanisms by which this compound attenuates opioid-induced nausea and vomiting, particularly the involvement of delta-opioid receptors in this process, could benefit from further focused research. researchgate.net

Conceptual Therapeutic Research Applications and Translational Potential

The primary conceptual therapeutic application of this compound identified to date is the treatment of opioid-induced bowel dysfunction and potentially other peripheral opioid side effects. medchemexpress.comimmunomart.comresearchgate.netnih.gov Its translational potential lies in its ability to selectively target peripheral opioid receptors, offering a strategy to manage debilitating side effects of opioid therapy without compromising pain relief. medchemexpress.comnih.gov Future research could explore its potential in other conditions mediated by peripheral opioid receptors. This might include investigating its effects on inflammatory pain, irritable bowel syndrome, or other gastrointestinal disorders where peripheral opioid signaling plays a role. immunomart.com Translational studies would involve moving from preclinical observations to clinical trials to assess its efficacy and safety in human populations experiencing opioid-induced side effects or other relevant conditions. frontiersin.orgresearchgate.netresearchgate.netacs.org

Integration of Multi-Omics Data for Holistic Understanding of this compound

Integrating multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the biological systems affected by this compound. oxfordglobal.comnih.govunimelb.edu.aumdpi.combiorxiv.org By analyzing changes in gene expression, protein levels, and metabolic profiles in response to this compound, researchers could gain a more comprehensive understanding of its downstream effects and the complex biological pathways it influences. oxfordglobal.comnih.govmdpi.com For example, multi-omics data could reveal how this compound modulates signaling pathways in the enteric nervous system or other peripheral tissues. Integrating data from different omics layers can help identify key biomarkers associated with response to this compound or predict potential individual variability in its effects. oxfordglobal.comnih.gov This integrated approach, often facilitated by sophisticated bioinformatics and data analysis tools, is essential for unraveling the intricate molecular mechanisms underlying this compound's actions and its potential therapeutic benefits. unimelb.edu.aubiorxiv.org

Q & A

Q. What is the mechanistic basis of TAN-452's selective antagonism at δ-opioid receptors (DOR)?

this compound exhibits high selectivity for DOR with an IC50 of 0.47 nM and a Ki_b of 0.21 nM, as demonstrated in competitive binding assays using HEK-293 cells expressing human opioid receptors. Its peripherally restricted action is attributed to low blood-brain barrier permeability, validated via in vivo pharmacokinetic studies in rodent models. Methodologically, receptor selectivity was confirmed using radioligand displacement assays (³H-DAMGO for μ-opioid receptors, ³H-U69,593 for κ-opioid receptors) .

Q. Which preclinical models are most appropriate for studying this compound's efficacy in opioid-induced bowel dysfunction?

The murine morphine-induced gastrointestinal transit (GIT) delay model is widely used. In Suzuki et al. (2018), this compound (3 mg/kg, oral) reversed morphine-induced constipation by 89% in rats, measured via charcoal transit assays. Key parameters include:

Q. What in vitro assays validate this compound's target engagement and off-target risks?

- Target Engagement : Competitive binding assays using ³H-Naltrindole (DOR-specific ligand) in transfected CHO-K1 cells.

- Off-Target Screening : Panels assessing activity at 50+ GPCRs, ion channels, and kinases (e.g., Eurofins Cerep Safety44 panel). this compound showed <10% inhibition at non-DOR targets at 10 μM, supporting its selectivity .

Q. How should researchers standardize dosing protocols for this compound in rodent studies?

Optimal dosing is 3–10 mg/kg orally, administered 1 hour prior to opioid challenge. Plasma concentration-time profiles (Cmax = 1.2 μg/mL at 2 hours post-dose) and fecal excretion kinetics should be quantified via HPLC-MS. Adjustments are needed for species-specific metabolic differences (e.g., cytochrome P450 isoforms) .

Q. What analytical methods ensure purity and stability of this compound in experimental preparations?

Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) for purity assessment (>98%). Stability studies in PBS (pH 7.4, 37°C) show <5% degradation over 24 hours. Store lyophilized powder at -20°C, protected from light .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported receptor binding affinities across studies?

Discrepancies may arise from assay conditions (e.g., membrane preparation methods, ligand concentrations). Standardize protocols using:

Q. What strategies optimize this compound's pharmacokinetic profile for translational studies?

- Prodrug Design : Esterification of carboxyl groups to enhance oral bioavailability.

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve plasma half-life (t1/2 increased from 2.5 to 6.7 hours in rats). Monitor metabolite formation (e.g., this compound-glucuronide) via LC-MS/MS to assess hepatic first-pass effects .

Q. How should researchers analyze conflicting data on this compound's efficacy in different cancer pain models?

Inconsistencies may reflect tumor microenvironment variability (e.g., pH, protease activity). Employ:

- Multivariate Analysis : PCA to identify covariates (e.g., tumor volume, cytokine levels).

- Mechanistic PK/PD Modeling : Link plasma concentrations to DOR occupancy and pain threshold changes (e.g., tail-flick latency). Cross-validate using immunohistochemistry for DOR expression in tumor-innervating neurons .

Q. What computational tools predict this compound's interactions with DOR splice variants?

Use molecular dynamics simulations (AMBER or GROMACS) to model binding to DOR isoforms (e.g., hDOR-1 vs. hDOR-2). Key parameters include:

| Parameter | Value |

|---|---|

| Force Field | CHARMM36 |

| Simulation Time | 100 ns |

| Binding Free Energy | MM-PBSA/GBSA calculations |

| Validate predictions with mutagenesis studies (e.g., D128A or Y129F mutations reduce this compound binding by >70%) . |

Q. How can researchers address translational gaps between preclinical and clinical outcomes for this compound?

- Humanized Models : Use transgenic mice expressing human DOR.

- Biomarker-Driven Trials : Measure fecal beta-defensin-2 (a gut barrier integrity marker) in Phase I studies.

- Dose Escalation Design : Start at 1 mg/kg, adjusting based on QTc interval monitoring (this compound lacks hERG inhibition at therapeutic doses) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.